molecular formula C10H8N4O4 B14445403 6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 79344-67-5

6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14445403
CAS No.: 79344-67-5
M. Wt: 248.19 g/mol
InChI Key: DPECUKBLFXDXTG-UHFFFAOYSA-N
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Description

6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-nitrophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-nitroaniline with a pyrimidine derivative. One common method involves the condensation of 4-nitroaniline with a pyrimidine-2,4-dione precursor under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 4-nitrophenylamino group, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities .

Properties

CAS No.

79344-67-5

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

6-(4-nitroanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8N4O4/c15-9-5-8(12-10(16)13-9)11-6-1-3-7(4-2-6)14(17)18/h1-5H,(H3,11,12,13,15,16)

InChI Key

DPECUKBLFXDXTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=O)NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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